molecular formula C20H15F3N2O2 B4748159 1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

Cat. No.: B4748159
M. Wt: 372.3 g/mol
InChI Key: UQLRDIPVBSMROL-UHFFFAOYSA-N
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Description

1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones and subsequent indolization of the resulting ene-hydrazides . The reaction conditions often require the use of strong acids or bases as catalysts and may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole alcohols .

Mechanism of Action

The mechanism of action of 1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The trifluoroethanone group can enhance the compound’s stability and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability, making it a valuable candidate for therapeutic applications .

Properties

IUPAC Name

1-[1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indol-3-yl]-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)19(27)15-11-24(17-8-4-2-6-14(15)17)12-18(26)25-10-9-13-5-1-3-7-16(13)25/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLRDIPVBSMROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-{1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE

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